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Compound of Interest

Compound Name: Indoline-5-carbonitrile

Cat. No.: B098209

An In-Depth Technical Guide to Indoline-5-carbonitrile: Structural Elucidation, Isomerism, and
Synthetic Utility for Drug Discovery

Abstract

The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged
structure” due to its prevalence in a multitude of natural products and clinically successful
pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of indoline-5-
carbonitrile, a key synthetic intermediate for drug development professionals. We will dissect
its structural and physicochemical properties, explore the nuances of its isomerism, detail
robust synthetic protocols, and contextualize its application in modern drug discovery. This
document serves as a practical resource for researchers and scientists aiming to leverage the
unique chemical attributes of this versatile molecule.

Core Molecular Structure and Physicochemical
Profile

Indoline-5-carbonitrile, also known as 2,3-dihydro-1H-indole-5-carbonitrile, is characterized
by a bicyclic structure where a benzene ring is fused to a dihydrogenated pyrrole ring. The
defining feature is a nitrile (-C=N) group at the 5-position of this indoline core. This seemingly
simple structure is rich in chemical potential, offering distinct sites for synthetic modification.
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The saturation of the pyrrole ring distinguishes indoline from its aromatic counterpart, indole.
This structural difference imparts significant changes in geometry, electron distribution, and
reactivity, making the indoline core a flexible, three-dimensional scaffold highly sought after in
drug design.

Structural Formula and Key Identifiers

The definitive structure of indoline-5-carbonitrile is presented below.

Caption: Structural formula of Indoline-5-carbonitrile.

Physicochemical and Spectroscopic Data

A summary of key physicochemical properties is crucial for experimental design, including
solubility assessments and reaction monitoring.

Property Value Source(s)
Molecular Formula CoHsNz2 [31[41[5]
Molecular Weight 144.17 g/mol [31141[5]
CAS Number 15861-23-1 [3][41[5]
Appearance White to off-white crystalline 6]
powder
Density ~1.189 g/cm3 [3]
Boiling Point 304.4 °C at 760 mmHg [3]

- Limited in water; soluble in
Solubility , [61[7]
organic solvents

Spectroscopic Signature:

« Infrared (IR) Spectroscopy: The most prominent feature is a sharp, strong absorption peak
around 2220-2240 cm~1, characteristic of the C=N (nitrile) stretching vibration. The N-H
stretch of the secondary amine will appear as a moderate peak in the 3300-3500 cm~1
region.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b098209?utm_src=pdf-body
https://www.benchchem.com/product/b098209?utm_src=pdf-body
https://m.molbase.com/moldata/482333.html
https://www.appchemical.com/products/15861-23-1?cate_name=Catalysts%20and%20Ligands&cate2_name=undefined&cate_id=6&cate2_id=undefined&pro_name=1H-Indole-5-carbonitrile,%202,3-dihydro-&keyword=
https://lab-chemicals.com/product/indoline-5-carbonitrile-97/
https://m.molbase.com/moldata/482333.html
https://www.appchemical.com/products/15861-23-1?cate_name=Catalysts%20and%20Ligands&cate2_name=undefined&cate_id=6&cate2_id=undefined&pro_name=1H-Indole-5-carbonitrile,%202,3-dihydro-&keyword=
https://lab-chemicals.com/product/indoline-5-carbonitrile-97/
https://m.molbase.com/moldata/482333.html
https://www.appchemical.com/products/15861-23-1?cate_name=Catalysts%20and%20Ligands&cate2_name=undefined&cate_id=6&cate2_id=undefined&pro_name=1H-Indole-5-carbonitrile,%202,3-dihydro-&keyword=
https://lab-chemicals.com/product/indoline-5-carbonitrile-97/
https://www.nj-finechem.com/knowledge/custom/indole-5-carbonitrile-sourcing-properties-and-market-insights.html
https://m.molbase.com/moldata/482333.html
https://m.molbase.com/moldata/482333.html
https://www.nj-finechem.com/knowledge/custom/indole-5-carbonitrile-sourcing-properties-and-market-insights.html
https://cymitquimica.com/cas/15861-24-2/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

* 'H NMR Spectroscopy: The spectrum will show distinct regions. The aromatic protons on the
benzene ring will appear as multiplets in the & 6.5-7.5 ppm range. The aliphatic protons on
the pyrrolidine ring (at C2 and C3) will be observed as triplets upfield, typically in the & 3.0-
4.0 ppm range. The N-H proton will present as a broad singlet.

e 13C NMR Spectroscopy: The nitrile carbon is a key diagnostic signal, appearing downfield
around 6 118-125 ppm. The spectrum will also show four signals for the sp?-hybridized
aromatic carbons and two signals for the sp3-hybridized aliphatic carbons (C2 and C3).

e Mass Spectrometry (MS): The molecular ion peak (M*) will be observed at m/z = 144,
corresponding to the molecular weight of the compound.

Isomerism of Indoline Carbonitrile

Isomerism is a critical consideration in drug development, as different isomers can exhibit
vastly different pharmacological and toxicological profiles. For indoline carbonitrile, both
positional and stereocisomerism are relevant concepts.

Positional Isomers

The nitrile group can be substituted at any available position on the benzene ring, leading to
three other positional isomers besides the 5-carbonitrile variant.

Caption: Key positional isomers of indoline carbonitrile.

 Indoline-4-carbonitrile: The steric hindrance from the adjacent fused ring may influence its
reactivity.

 Indoline-5-carbonitrile: The subject of this guide. The para-position of the nitrile group
relative to the nitrogen atom can influence electronic effects.

 Indoline-6-carbonitrile: A common isomer with distinct electronic properties compared to the
5-substituted version.

 Indoline-7-carbonitrile: The nitrile group is adjacent to the nitrogen-bearing side of the fused
ring, which can significantly impact its chemical behavior and potential for intramolecular
interactions.
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Stereoisomerism

Indoline-5-carbonitrile itself is an achiral molecule. However, the indoline scaffold becomes a
source of chirality upon substitution at the C2 or C3 positions of the pyrrolidine ring. Given that
many bioactive molecules are chiral, the ability to generate stereochemically defined indoline
derivatives is of paramount importance.

For example, substitution at the C3 position with a group 'R’ creates a chiral center, leading to
(R)- and (S)-enantiomers. The synthesis of single enantiomers often requires stereoselective
methods, a key focus in modern pharmaceutical chemistry.[1]

Synthesis and Chemical Reactivity

A robust and scalable synthetic route is essential for the practical application of any chemical
building block in drug discovery. Indoline-5-carbonitrile is most commonly prepared via the
chemical reduction of its aromatic precursor, indole-5-carbonitrile.

General Synthetic Workflow: Indole Reduction

The conversion of an indole to an indoline is a fundamental transformation in heterocyclic
chemistry. The choice of reducing agent is critical and is dictated by the presence of other
functional groups in the molecule.
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Caption: General workflow for the synthesis of indoline-5-carbonitrile.

Experimental Protocol: Synthesis via Reductive
Amination

This protocol describes a standard laboratory procedure for the reduction of indole-5-
carbonitrile.

Objective: To synthesize Indoline-5-carbonitrile from Indole-5-carbonitrile.

Materials:
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Indole-5-carbonitrile (1.0 eq)

Sodium cyanoborohydride (NaBHsCN) (2.0-3.0 eq)

Acetic Acid (glacial)

Methanol (Anhydrous)

Saturated Sodium Bicarbonate (NaHCOs3) solution

Ethyl Acetate

Brine (Saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSQOa)

Procedure:

o Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve
Indole-5-carbonitrile in anhydrous methanol.

o Causality: Methanol is a suitable polar protic solvent that dissolves the starting material
and is compatible with the reducing agent. An inert atmosphere prevents unwanted side
reactions.

Acidification & Cooling: Cool the solution to 0 °C using an ice bath. Slowly add glacial acetic
acid.

o Causality: The reaction is performed under acidic conditions to protonate the indole ring,
activating it for reduction. Cooling is necessary to control the reaction rate and prevent
potential side reactions.

Addition of Reducing Agent: Add sodium cyanoborohydride portion-wise to the cooled
solution, maintaining the temperature below 5 °C.

o Causality: NaBHsCN is a mild and selective reducing agent, ideal for this transformation
as it will not reduce the nitrile group. Portion-wise addition helps manage the reaction
exotherm.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting
material is consumed.

o Trustworthiness: TLC is a crucial self-validating step to ensure the reaction has gone to
completion before proceeding to the workup.

Quenching: Carefully quench the reaction by slowly adding saturated NaHCOs solution until
gas evolution ceases and the pH is basic (~8-9).

o Causality: The basic quench neutralizes the acetic acid and destroys any remaining
reducing agent.

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

o Causality: The product is more soluble in the organic solvent, allowing for its separation
from inorganic salts in the aqueous layer.

Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous
MgSOa.

o Causality: The brine wash removes residual water, and MgSOa4 removes the final traces of
moisture from the organic solution.

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The
resulting crude product can be purified by flash column chromatography or recrystallization
to yield pure Indoline-5-carbonitrile.

Key Chemical Reactivity

The indoline-5-carbonitrile scaffold offers two primary sites for further chemical modification,
making it a valuable building block for creating diverse chemical libraries.
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Caption: Key reaction pathways for derivatizing indoline-5-carbonitrile.

» Reactions at the Nitrogen: The secondary amine is nucleophilic and can readily undergo N-
alkylation or N-acylation. These reactions are fundamental for introducing various side
chains to explore structure-activity relationships (SAR).

o Reactions of the Nitrile Group: The nitrile is a versatile functional group. It can be hydrolyzed
to a carboxylic acid, a common pharmacophore, or reduced to a primary amine, providing a
key linkage point for further elaboration.

Relevance and Application in Drug Discovery

The indoline framework is a privileged scaffold in medicinal chemistry due to its structural
rigidity, three-dimensional character, and ability to present substituents in well-defined spatial
orientations for optimal interaction with biological targets.

e Oncology: Many kinase inhibitors feature the indole or indoline core, which can act as a
hinge-binding motif. Sunitinib, an approved anti-cancer drug, contains a related oxindole
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core. The indoline structure is actively being explored for the development of novel anti-
tumor agents.[2]

o Central Nervous System (CNS) Disorders: The structural similarity of the indole nucleus to
neurotransmitters like serotonin has made it a fertile ground for developing drugs targeting
CNS disorders.[8]

 Infectious Diseases: Indole and indoline derivatives have demonstrated a broad spectrum of
antimicrobial and antifungal activities, providing a platform for developing new treatments to
combat drug-resistant pathogens.[8][9]

o Metabolic Disorders: The scaffold has been used to develop compounds targeting metabolic
diseases, including diabetes.[10]

The 5-carbonitrile group is particularly valuable. It can serve as a bioisostere for other
functional groups, act as a hydrogen bond acceptor, and provides a reliable synthetic handle
for converting the molecule into other key derivatives, such as amides, carboxylic acids, or
tetrazoles, to fine-tune the pharmacological properties of a lead compound.

Conclusion

Indoline-5-carbonitrile is more than a simple heterocyclic compound; it is a strategically
designed building block for modern medicinal chemistry. Its well-defined structure, predictable
reactivity, and the therapeutic relevance of the indoline scaffold make it an invaluable tool for
researchers and drug development professionals. A thorough understanding of its properties,
isomerism, and synthetic pathways, as detailed in this guide, empowers scientists to rationally
design and synthesize novel therapeutic agents to address pressing medical needs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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